molecular formula C19H15F3N4O B2686327 N-[(4-methylphenyl)methyl]-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide CAS No. 865660-38-4

N-[(4-methylphenyl)methyl]-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide

Cat. No. B2686327
M. Wt: 372.351
InChI Key: RHVTWQDPVGVTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methylphenyl)methyl]-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide is an organonitrogen heterocyclic compound.

Scientific Research Applications

Inhibitors of Transcription Factors

Research into the structure-activity relationship of related compounds reveals their potential as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These findings are crucial for developing drugs with improved oral bioavailability and gastrointestinal permeability, which is essential for treating diseases where NF-kappaB and AP-1 play a pivotal role (Palanki et al., 2000).

Anticancer and Histone Deacetylase Inhibition

The compound has been explored for its role in inhibiting histone deacetylases (HDACs), a class of enzymes involved in chromatin remodeling and gene expression. Selective inhibition of HDACs can block cancer cell proliferation and induce apoptosis, marking the compound as a promising candidate for anticancer therapy (Zhou et al., 2008).

Quality Control and Pharmaceutical Analysis

In the pharmaceutical industry, the compound's structure is used as a reference in developing analytical methods for quality control, such as the separation of related substances in drugs like imatinib mesylate. Such analytical techniques ensure the purity and efficacy of pharmaceuticals (Ye et al., 2012).

Material Science Applications

The core structure of the compound has been utilized in synthesizing novel polyamides and polyimides with high thermal stability and solubility. These materials are valuable in various applications, including electronics and aerospace, where properties like thermal resistance and mechanical strength are critical (Yang & Lin, 1995; 1994).

Novel Drug Development

The compound's framework serves as a backbone for developing new drugs with potential anti-inflammatory, analgesic, antidepressant, and nootropic activities. By modifying the structure and introducing various functional groups, researchers aim to enhance the biological activity and therapeutic potential of these derivatives for treating a wide range of conditions (Rajasekaran et al., 1999; Thomas et al., 2016).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O/c1-12-5-7-13(8-6-12)10-25-18(27)14-11-24-17(15-4-2-3-9-23-15)26-16(14)19(20,21)22/h2-9,11H,10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVTWQDPVGVTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN=C(N=C2C(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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